molecular formula C9H16O2 B2469707 5-(Tert-butoxy)-1-oxaspiro[2.3]hexane CAS No. 2248349-72-4

5-(Tert-butoxy)-1-oxaspiro[2.3]hexane

Cat. No.: B2469707
CAS No.: 2248349-72-4
M. Wt: 156.225
InChI Key: RVHBRXJLSPAKKI-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)-1-oxaspiro[2.3]hexane is a strained spirocyclic epoxide characterized by a central oxygen-containing six-membered ring fused to a cyclopropane moiety. Its structure combines a tert-butoxy group at the 5-position, which confers steric bulk and modulates electronic properties. The compound’s spirocyclic architecture results in significant strain energy (−56 kcal mol⁻¹), comparable to its hydrocarbon analogue spiro[2.3]hexane but lower than bicyclo[1.1.0]butane (−66 kcal mol⁻¹) . This strain drives its reactivity, particularly in ring-opening reactions, enabling the introduction of hydroxy-substituted cyclobutyl groups into complex molecules. Over 20 patents in the last 15 years highlight its utility in synthesizing bioactive compounds, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2,3)11-7-4-9(5-7)6-10-9/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHBRXJLSPAKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC2(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxy)-1-oxaspiro[2.3]hexane typically involves the reaction of a suitable precursor with tert-butyl alcohol under specific conditions. One common method involves the use of a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxy group into the compound . The reaction conditions often include a catalyst and a controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of continuous flow processes can also enhance the scalability of the production method, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)-1-oxaspiro[2.3]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(Tert-butoxy)-1-oxaspiro[2.3]hexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Tert-butoxy)-1-oxaspiro[2.3]hexane exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of the tert-butoxy group, which can stabilize or destabilize certain intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.

Comparison with Similar Compounds

1-Oxaspiro[2.3]hexane

  • Structure : Lacks the tert-butoxy substituent, reducing steric hindrance.
  • Strain Energy : −56 kcal mol⁻¹, identical to 5-(tert-butoxy)-1-oxaspiro[2.3]hexane .
  • Reactivity : Undergoes nucleophilic ring-opening reactions but lacks the tert-butoxy group’s directing effects. Applications focus on cyclobutane motif incorporation in drug candidates .

1-Azaspiro[2.3]hexane Derivatives

  • Example : tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (CAS: 934664-42-3) .
  • Strain energy is likely modified due to nitrogen’s electronegativity.

Extended Spiro Systems

tert*-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

  • Structure : Features a seven-membered spiro ring (2.4 system) with nitrogen.
  • Strain : Reduced compared to this compound due to larger ring size, enhancing stability but lowering reactivity.
  • Utility : Used in constrained peptidomimetics and macrocyclic drug design .

Functionalized Analogues

5-(tert-Butoxy)spiro[2.3]hexane-1-carboxylic Acid

  • Structure : Carboxylic acid substituent at the 1-position.
  • Impact : Introduces polarity, improving aqueous solubility. The acid group enables conjugation to amines or alcohols, expanding utility in prodrug strategies .

5-((Tert-butoxy)carbonyl)-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic Acid

  • Structure : Difluorination at the 1-position and a carbamate group.
  • Properties : Fluorine enhances metabolic stability and membrane permeability. The carbamate group supports controlled release mechanisms in prodrugs .

Comparative Data Table

Compound Strain Energy (kcal mol⁻¹) Key Functional Groups Applications Reference
This compound −56 tert-Butoxy, epoxide Bioactive molecule synthesis
1-Oxaspiro[2.3]hexane −56 Epoxide Cyclobutyl motif introduction
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate N/A Carbamate, nitrogen Peptide backbone constraints
5-(tert-Butoxy)spiro[2.3]hexane-1-carboxylic acid N/A Carboxylic acid Prodrug conjugation
Bicyclo[1.1.0]butane −66 None (hydrocarbon) High-strain intermediates

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